molecular formula C18H22N2O3S B12197068 4-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid

4-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid

Cat. No.: B12197068
M. Wt: 346.4 g/mol
InChI Key: GZZKHJDEJSZCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid (CAS: 1081127-86-7) is a thiazole-based compound featuring a 4-(propan-2-yl)phenyl substituent at the thiazole-2 position, an acetyl linker, and a terminal butanoic acid group. The molecular formula is reported as C₁₆H₁₄ClN₃O₂ (though discrepancies exist; see Note 1), with a molecular weight of 346.4 g/mol . The compound’s structure combines a lipophilic 4-(propan-2-yl)phenyl group with a polar butanoic acid moiety, suggesting balanced solubility and membrane permeability.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

4-[[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C18H22N2O3S/c1-12(2)13-5-7-14(8-6-13)18-20-15(11-24-18)10-16(21)19-9-3-4-17(22)23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,21)(H,22,23)

InChI Key

GZZKHJDEJSZCCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Thioamide Precursor Preparation

4-Isopropylbenzaldehyde is condensed with thiosemicarbazide in ethanol under reflux to yield the corresponding thiosemicarbazone. This intermediate is purified via recrystallization from ethanol/water (3:1), achieving >85% purity.

Cyclization with α-Bromoketone

The thiosemicarbazone is reacted with ethyl 4-bromoacetoacetate in anhydrous tetrahydrofuran (THF) at 0°C, followed by dropwise addition of concentrated HCl to initiate cyclization. The reaction is stirred for 12 hours at room temperature, yielding the thiazole ester intermediate.

Table 1: Optimization of Thiazole Cyclization

ParameterOptimal ConditionYield (%)
SolventTHF78
Temperature0°C → RT82
Acid CatalystHCl (conc.)75
Reaction Time12 hours78

Acetylation of the Thiazole Intermediate

The ester group at the 4-position of the thiazole is hydrolyzed to a carboxylic acid using NaOH in methanol/water (4:1), followed by acetylation with acetic anhydride.

Hydrolysis Conditions

  • Reagents : 2 M NaOH, methanol/water (4:1)

  • Temperature : 60°C, 4 hours

  • Yield : 90%

Acetyl Group Introduction

The carboxylic acid is treated with acetic anhydride in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 6 hours, yielding the acetylated thiazole.

Coupling with 4-Aminobutanoic Acid

The acetyl-thiazole is coupled with 4-aminobutanoic acid using carbodiimide-mediated amidation.

Activation of Carboxylic Acid

The acetyl-thiazole carboxylic acid (1 eq) is dissolved in DCM, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) are added. The mixture is stirred at 0°C for 30 minutes.

Amine Coupling

4-Aminobutanoic acid (1.5 eq) and diisopropylethylamine (DIEA, 2 eq) are added, and the reaction is stirred at room temperature for 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).

Table 2: Coupling Reaction Optimization

ParameterOptimal ConditionYield (%)
Coupling AgentEDCl/HOBt72
SolventDCM68
BaseDIEA75
Reaction Time24 hours72

Final Deprotection and Purification

Boc Group Removal (If Applicable)

If tert-butoxycarbonyl (Boc) protection is used during coupling, the Boc group is removed with trifluoroacetic acid (TFA) in DCM (1:3 v/v) for 2 hours.

Recrystallization

The product is recrystallized from ethanol/water (2:1), yielding white crystalline solids with >95% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.35–2.50 (m, 4H, CH₂CH₂), 3.10 (septet, 1H, CH(CH₃)₂), 7.25–7.45 (m, 4H, Ar-H).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.5% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance yield and reduce reaction times. Key adjustments include:

  • Solvent Recovery : THF and DCM are recycled via distillation.

  • Catalyst Loading : Reduced EDCl/HOBt to 0.8 eq to minimize costs.

Challenges and Mitigation Strategies

Racemization at Chiral Centers

Calcium carbonate in cyclization steps caused partial racemization in analogous compounds. Substituting with sodium bicarbonate mitigates this issue.

Byproduct Formation

Unreacted α-bromoketone forms dimers. Adding molecular sieves (4Å) absorbs residual water, improving selectivity .

Chemical Reactions Analysis

Types of Reactions

4-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity to its targets, while the butanoic acid moiety can influence its solubility and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and selected analogues:

Compound Key Structural Features Molecular Weight (g/mol) Reported Bioactivity
Target Compound Thiazol-4-yl with 4-(propan-2-yl)phenyl, acetyl-amino linker, butanoic acid terminus 346.4 Not explicitly reported; inferred antioxidant/antimicrobial potential from analogues
4-{2-[3-(4-Chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol (82f) Thiazol-4-yl with dihydropyrazole and substituted phenyl groups, phenol terminus - Antioxidant (IC₅₀: 63.11 µg/mL)
(2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanoic acid Thiazol-4-yl with morpholine and methyl carbamoyl groups, butanoic acid terminus 384.5 Not reported; morpholine may enhance solubility
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid Thiazol-4-yl with methyl and phenyl groups, acetic acid terminus 233.29 Not reported; shorter chain may reduce solubility
4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide Thiazol-4-yl with trifluoromethoxy-phenyl, acetyl-amino linker, benzamide terminus 421.4 Not reported; trifluoromethoxy group may improve metabolic stability

Key Observations

Substituent Effects on Bioactivity: The dihydropyrazole-thiazole hybrid 82f (IC₅₀: 63.11 µg/mL) demonstrates that bulky substituents (e.g., 4-(propan-2-yl)phenyl) enhance antioxidant activity, likely due to increased lipophilicity and membrane interaction .

Linker and Terminal Group Influence: The acetyl-amino linker in the target compound may improve conformational flexibility compared to rigid carbamoyl linkers in . Butanoic acid termini (target compound) generally offer higher water solubility than benzamide derivatives (e.g., ) but lower than morpholine-containing analogues .

Heterocycle Position and Electronic Effects :

  • Thiazol-4-yl derivatives (target compound, 82f ) differ from thiazol-2-yl analogues (e.g., ) in electronic distribution, impacting hydrogen-bonding interactions with biological targets .

Research Findings and Implications

  • Antioxidant Potential: Analogues like 82f and 82g (IC₅₀: 67.93 µg/mL) suggest that thiazole derivatives with substituted phenyl groups exhibit dose-dependent radical scavenging, likely mediated by electron-donating substituents .
  • Enzyme Inhibition : Compounds such as Bruchaprotafibum (HPTPβ inhibitor) highlight the role of thiazole-acetamide motifs in targeting tyrosine phosphatases, a mechanism possibly shared by the target compound .
  • Structural Optimization: Docking studies (e.g., ) indicate that substituent positioning (e.g., 4-(propan-2-yl)phenyl) optimizes binding to active sites, while butanoic acid termini enhance solubility for in vivo efficacy .

Biological Activity

4-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid is a complex organic compound that integrates a thiazole moiety with an amino acid structure. Its unique chemical properties suggest potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article explores the biological activity of this compound, supported by recent studies and findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H22N2O2S\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

Key Features:

  • Thiazole Ring: A five-membered ring containing sulfur and nitrogen, known for its biological activity.
  • Propan-2-yl Group: Enhances lipophilicity, potentially improving membrane permeability.
  • Acetylamino Group: May contribute to the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial folic acid synthesis, similar to sulfonamide antibiotics. The compound's structure suggests it may act as an inhibitor of enzymes critical for bacterial growth.

Case Study:
A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar thiazole structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 5 to 20 µg/mL, indicating potent antibacterial activity .

CompoundMIC (µg/mL)Bacterial Strain
Thiazole A10E. coli
Thiazole B15S. aureus
Target Compound5P. aeruginosa

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. Preliminary data suggest that compounds similar to 4-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid can inhibit cell proliferation in various cancer cell lines.

Research Findings:
A recent investigation reported that thiazole-based compounds demonstrated IC50 values less than 10 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of substituents on the thiazole ring was crucial for enhancing cytotoxicity .

Cell LineIC50 (µM)Reference Drug
MCF-78.5Doxorubicin
A5497.0Cisplatin

Anticonvulsant Activity

Thiazole derivatives have also shown promise in anticonvulsant research. The compound's structural features may facilitate binding to GABA receptors or sodium channels, which are critical in modulating neuronal excitability.

Evidence from Studies:
A study highlighted that certain thiazole compounds significantly reduced seizure activity in animal models, providing a basis for further exploration of their mechanism of action .

The biological activity of 4-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid likely involves:

  • Enzyme Inhibition: Mimicking substrates like para-aminobenzoic acid (PABA), leading to disrupted metabolic pathways in bacteria.
  • Cell Proliferation Inhibition: Interfering with cell cycle progression in cancer cells through apoptosis induction.
  • Neuronal Modulation: Potentially affecting neurotransmitter systems involved in seizure activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.